molecular formula C12H8FNO B13222430 4-(2-Fluoropyridin-3-yl)benzaldehyde

4-(2-Fluoropyridin-3-yl)benzaldehyde

Cat. No.: B13222430
M. Wt: 201.20 g/mol
InChI Key: YEIDSUOXHLQMLM-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It consists of a benzaldehyde moiety substituted with a 2-fluoropyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoropyridine with benzaldehyde under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-(2-Fluoropyridin-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

4-(2-Fluoropyridin-3-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoropyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoropyridin-3-yl)benzaldehyde
  • 4-(2-Chloropyridin-3-yl)benzaldehyde
  • 4-(2-Bromopyridin-3-yl)benzaldehyde

Uniqueness

4-(2-Fluoropyridin-3-yl)benzaldehyde is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-11(2-1-7-14-12)10-5-3-9(8-15)4-6-10/h1-8H

InChI Key

YEIDSUOXHLQMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC=C(C=C2)C=O

Origin of Product

United States

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